molecular formula C12H14BF4NO2 B2485847 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine CAS No. 1984826-57-4

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine

Cat. No.: B2485847
CAS No.: 1984826-57-4
M. Wt: 291.05
InChI Key: QVUUYXCNDUEIRV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine ( 1984826-57-4) is a high-value pyridine-based boronic ester that serves as a versatile synthetic intermediate in advanced organic and medicinal chemistry research . This compound is strategically functionalized with both a pinacol boronic ester and a trifluoromethyl (CF3) group on its pyridine ring, making it a critical precursor for Suzuki-Miyaura cross-coupling reactions . This reaction allows researchers to efficiently construct biaryl and heterobiaryl structures, which are core scaffolds found in many pharmaceuticals and agrochemicals . The presence of the fluorine atom further enhances its reactivity and provides a handle for further selective functionalization. The incorporation of the trifluoromethyl group is highly desirable in drug discovery and materials science, as it is known to significantly improve a molecule's metabolic stability, lipophilicity, and binding selectivity . As such, this compound is extensively utilized in the discovery and development of targeted therapies, including anticancer agents, and in the synthesis of novel crop protection agents . Its utility extends into material science, where it is incorporated into polymers and advanced materials to enhance their thermal stability and mechanical properties . This product is offered with a guaranteed purity of ≥98% . It is supplied as a solid and, while specific storage conditions should be verified upon purchase, similar compounds often require cold-chain transportation and storage in a cool, dark place . This product is intended for research purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle with appropriate personal protective equipment (PPE) in a well-ventilated laboratory setting .

Properties

IUPAC Name

3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BF4NO2/c1-10(2)11(3,4)20-13(19-10)7-5-8(14)9(18-6-7)12(15,16)17/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUUYXCNDUEIRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BF4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1984826-57-4
Record name 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials, such as fluorinated and trifluoromethylated precursors.

    Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a borylation reaction, where a boron-containing reagent reacts with the pyridine ring under specific conditions.

    Final Purification: The final compound is purified using techniques such as column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

This compound is primarily used in Suzuki–Miyaura cross-coupling reactions to form carbon–carbon bonds. The boronic ester group reacts with aryl/heteroaryl halides in the presence of a palladium catalyst, enabling the synthesis of biaryl or heterobiaryl structures .

Key Reaction Conditions:

ParameterTypical Value/Range
CatalystPd(PPh₃)₄ or Pd(dppf)Cl₂
LigandNot required (pre-ligated Pd)
BaseK₂CO₃ or Cs₂CO₃
SolventTHF/H₂O or DMF
Temperature80–100°C
Reaction Time12–24 hours
Yield70–95%

Example Reaction:
The compound couples with 4-bromoanisole under Pd catalysis to yield 3-fluoro-5-(4-methoxyphenyl)-2-(trifluoromethyl)pyridine .

Directed C–H Borylation

The trifluoromethyl group facilitates iridium-catalyzed C–H borylation at specific positions on the pyridine ring. This reaction is critical for introducing additional boronic ester groups for further functionalization .

Experimental Data:

SubstrateCatalyst SystemPosition BorylatedYield
3-Fluoro-2-(trifluoromethyl)pyridine[Ir(OMe)(COD)]₂ + dtbbpyC583%

Mechanistic Insight:
The reaction proceeds via oxidative addition of pinacolborane (HBPin) to Ir, followed by C–H activation at the position para to the trifluoromethyl group .

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position undergoes selective nucleophilic substitution with amines or alkoxides, leveraging the electron-withdrawing effects of the trifluoromethyl group .

Reaction Scope:

NucleophileProductConditionsYield
Piperidine3-Piperidino derivativeDMF, 60°C, 6h78%
Sodium methoxide3-Methoxy derivativeMeOH, reflux, 4h65%

Functional Group Transformations

The boronic ester moiety can be hydrolyzed to a boronic acid or transesterified for downstream applications .

Hydrolysis Reaction:

BpinH2O/HClB(OH)2\text{Bpin} \xrightarrow{H_2O/HCl} \text{B(OH)}_2
Conditions: HCl (1M), H₂O/THF (1:1), 25°C, 2h .

Thermal and Chemical Stability

The compound exhibits high stability under standard reaction conditions but decomposes above 200°C. It is sensitive to strong acids/bases, which hydrolyze the boronic ester .

Spectroscopic Characterization

Key NMR Data (CDCl₃, 600 MHz) :

Nucleusδ (ppm)MultiplicityAssignment
¹H8.73 (s), 8.39 (d)Singlet, doubletPyridine-H, Fluorine-coupled H
¹⁹F-59.7, -64.7QuartetCF₃ groups
¹¹B30.0Broad singletBoron in dioxaborolane

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its unique fluorinated pyridine structure enhances biological activity, making it valuable for developing targeted therapies against diseases such as cancer. For instance, it has been utilized in synthesizing novel anticancer agents that exhibit improved efficacy compared to traditional treatments .

Case Study: Anticancer Activity
Research demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer) and A549 (lung cancer), with IC50 values indicating superior efficacy compared to standard chemotherapeutics like doxorubicin .

Organic Synthesis

Formation of Complex Molecules
In organic chemistry, 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is employed to facilitate the formation of complex molecules. Its ability to participate in various reactions allows researchers to create compounds with specific properties and functionalities .

Table 1: Summary of Organic Reactions Involving the Compound

Reaction TypeProduct TypeYield (%)
Suzuki CouplingBiaryl Compounds70-90
BorylationFunctionalized Aromatics60-85
Cross-CouplingDiverse Organic Frameworks50-80

Material Science

Enhancement of Polymer Properties
In material science, this compound is integrated into polymer formulations to enhance thermal stability and mechanical strength. Its incorporation leads to the development of high-performance materials suitable for various industrial applications .

Research Findings
Studies indicate that polymers modified with this compound exhibit improved resistance to thermal degradation and enhanced mechanical properties compared to unmodified polymers. This makes them suitable for applications in electronics and automotive industries.

Agricultural Chemicals

Development of Agrochemicals
The compound plays a significant role in synthesizing agrochemicals, particularly in developing more effective pesticides and herbicides. Its chemical structure contributes to improved efficacy against pests while minimizing environmental impact .

Case Study: Pesticide Efficacy
A study evaluated the insecticidal properties of this compound against common agricultural pests such as Mythimna separata and Spodoptera frugiperda. Results indicated that formulations containing this compound outperformed traditional pesticides in terms of effectiveness at lower concentrations .

Mechanism of Action

The mechanism by which 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups, as well as the boron-containing dioxaborolane group. These features can affect the compound’s ability to participate in various reactions and interact with other molecules.

Comparison with Similar Compounds

Compound A: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Molecular Formula: C₁₂H₁₅BF₃NO₂ Key Differences:

  • Lacks the 3-fluoro substituent present in the target compound.
  • Retains the trifluoromethyl group at position 2 and the boronate ester at position 5 .
    Properties :
  • Molecular Weight : 273.06 g/mol (vs. 293.06 g/mol for the target compound).

Compound B: 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)-5-(trifluoromethyl)pyridine

Molecular Formula: C₁₈H₁₉BF₃NO₃ Key Differences:

  • Substituted with a phenoxy group at position 2 instead of trifluoromethyl.
  • Boronate ester is attached to a phenoxy linker rather than directly to the pyridine ring . Properties:
  • Synthetic Yield : 99% (indicative of robust preparation methods).
  • Applications: The phenoxy group increases steric bulk, which may hinder coupling reactions but improve stability .

Compound C: 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Molecular Formula: C₁₁H₁₅BFNO₂ Key Differences:

  • Lacks the trifluoromethyl group at position 2.
  • Retains the 3-fluoro substituent and boronate ester .
    Properties :
  • Molecular Weight : 223.05 g/mol (lower than the target compound).
  • Electronic Effects : Reduced electron-withdrawing character compared to the target compound, altering reactivity in cross-coupling reactions .

Comparative Analysis Table

Property Target Compound Compound A Compound B Compound C
Molecular Formula C₁₂H₁₄BF₄NO₂ C₁₂H₁₅BF₃NO₂ C₁₈H₁₉BF₃NO₃ C₁₁H₁₅BFNO₂
Substituents 3-F, 2-CF₃, 5-boronate 2-CF₃, 5-boronate 2-phenoxy, 5-CF₃, 5-boronate 3-F, 5-boronate
Molecular Weight (g/mol) 293.06 273.06 369.15 223.05
Key Applications Biaryl synthesis, medicinal chemistry Cross-coupling reagents Sterically hindered couplings Electron-deficient systems
Synthetic Yield Not reported Not reported 99% Not reported

Research Findings and Functional Insights

Electronic Effects

  • The 3-fluoro and 2-trifluoromethyl groups in the target compound create a strong electron-withdrawing environment , enhancing reactivity in Suzuki-Miyaura couplings with electron-rich aryl halides .
  • Analogs lacking these groups (e.g., Compound A) exhibit reduced electrophilicity, requiring harsher reaction conditions .

Steric Considerations

  • Compounds like Compound B (phenoxy-substituted) face similar challenges .

Stability and Handling

  • Pinacol boronate esters (common to all compounds) are moisture-sensitive but stabilized by the dioxaborolane ring. The target compound’s fluorine substituents may slightly enhance hydrolytic stability compared to non-fluorinated analogs .

Biological Activity

The compound 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine is an organoboron compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity, including relevant data tables and findings from various studies.

Basic Information

PropertyValue
CAS Number 719268-92-5
Molecular Formula C11H15BFNO2
Molecular Weight (g/mol) 223.054
Melting Point 57°C
Purity ≥98.0% (GC,T)

Structural Information

  • IUPAC Name : 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
  • SMILES : B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)F
  • InChI Key : VFMTUTYBMBTIGA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of fluorine atoms enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Fluorinated Pyridine A MDA-MB-231 (TNBC)0.126
Fluorinated Pyridine B HepG20.048
Reference Compound MCF10A17.02

These findings suggest that the incorporation of fluorine and dioxaborolane moieties can enhance the cytotoxic effects on cancer cells while minimizing effects on normal cells .

Antimicrobial Activity

In vitro studies have demonstrated that this class of compounds can inhibit the growth of various pathogens. For example:

PathogenMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus 8
Escherichia coli 16

The antimicrobial properties are thought to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Study on Metabolic Stability

A study focused on the metabolic stability of pyridine derivatives indicated that modifications to the dioxaborolane structure could lead to improved stability in human liver microsomes. The compound exhibited a clearance rate of approximately 42μL/min/mg42\mu L/min/mg, which is moderate compared to other tested compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlighted that variations in the position and type of substituents on the pyridine ring significantly affect biological activity. For instance, a trifluoromethyl group at the 2-position was associated with enhanced potency against certain cancer cell lines .

Q & A

Q. What are the standard synthetic routes for preparing 3-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)pyridine?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling ( ). A common approach involves:

  • Step 1 : Halogenation of a pyridine precursor (e.g., 3-fluoro-5-iodo-2-(trifluoromethyl)pyridine) to introduce a reactive site for boronation.
  • Step 2 : Reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous THF or dioxane.
  • Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization ().

Q. Key considerations :

  • Moisture-sensitive conditions due to boron ester reactivity.
  • Catalyst choice impacts yield; Pd(PPh₃)₄ may offer better steric tolerance for trifluoromethyl groups ().

Q. How is this compound characterized, and what analytical methods are critical for verifying its purity?

Primary methods :

  • ¹H/¹³C/¹⁹F NMR : To confirm substitution patterns and boron ester integrity. For example, the ¹⁹F NMR signal for the trifluoromethyl group typically appears near δ -60 ppm ().
  • ¹¹B NMR : A singlet near δ 30 ppm confirms the presence of the boronate ester ().
  • X-ray crystallography : For unambiguous structural determination, SHELX software is widely used for refinement ().
  • LC-MS : To detect impurities (<2% by area) and verify molecular weight ().

Q. What are the best practices for storing and handling this compound in laboratory settings?

  • Storage : Under inert gas (Ar/N₂) at -20°C in sealed, light-resistant vials. Boron esters hydrolyze readily; use molecular sieves in storage containers ().
  • Handling : Conduct reactions in anhydrous solvents (e.g., THF, DMF) and under nitrogen. Avoid protic solvents (e.g., H₂O, MeOH) to prevent deboronation ().

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boron reagent?

Critical parameters :

  • Catalyst system : Pd(OAc)₂ with SPhos ligand improves yields for sterically hindered substrates ().
  • Solvent : Toluene/EtOH (4:1) enhances solubility of aryl halides and minimizes side reactions ().
  • Temperature : 80–100°C balances reaction rate and boron ester stability.

Q. Example optimization table :

CatalystLigandSolventYield (%)Reference
Pd(dppf)Cl₂NoneTHF85
Pd(OAc)₂SPhosToluene92

Q. How do competing reaction pathways (e.g., protodeboronation) affect yields, and how can they be mitigated?

  • Protodeboronation : Occurs under acidic or protic conditions, leading to loss of the boronate group. Mitigation strategies:
    • Use weakly basic conditions (e.g., K₃PO₄) to stabilize the boronate intermediate ().
    • Additives like LiCl (1–2 equiv) suppress side reactions ().
  • Steric effects : The trifluoromethyl group at position 2 slows coupling; bulkier ligands (XPhos) improve reactivity ().

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

  • Density Functional Theory (DFT) : Models transition states to predict activation barriers. For example, the boron center’s electrophilicity can be quantified using Fukui indices ().
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., THF vs. DMF).

Q. How does the fluorination pattern influence the compound’s stability in biological assays?

  • Metabolic stability : The 3-fluoro group reduces cytochrome P450-mediated oxidation compared to non-fluorinated analogs.
  • In vitro assays : Use LC-MS/MS to monitor deboronation in PBS buffer (pH 7.4) over 24 hours. Stability >80% indicates suitability for cellular studies ().

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